Rhenium tetrachloride

説明

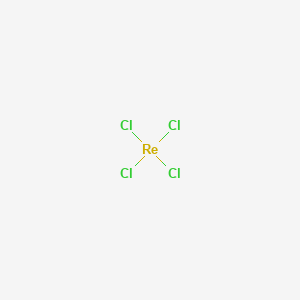

Rhenium tetrachloride (ReCl4) is a compound with the molecular formula Cl4Re . It is also known as Tetrachlororhenium and Rhenium (IV) chloride . The compound has a molecular weight of 328.0 g/mol . It is a black powder with a pungent odor .

Synthesis Analysis

Rhenium tetrachloride can be prepared by comproportionation of rhenium (V) chloride and rhenium (III) chloride . It can also be produced by reduction of rhenium (V) chloride with antimony trichloride . Another method involves the action of thionyl chloride on hydrated rhenium dioxide .

Molecular Structure Analysis

The Re–Re bonding distance in Rhenium tetrachloride is 2.728 Å . Re centers are octahedral, being surrounded by six chloride ligands . Pairs of octahedra share faces . The Re2Cl9 subunits are linked by bridging chloride ligands .

Chemical Reactions Analysis

Rhenium tetrachloride can show its superiority in applications that are subject to very hot temperatures and require stable structures . The redox reaction of Re2O7 with methanol, CH3OH, at room temperature leads to a fine black powder of tetrarhenium-tetroxo-methoxide, Re4O6(OMe)12 .

Physical And Chemical Properties Analysis

Rhenium tetrachloride is a black solid . It has a molecular weight of 328.0 g/mol . The compound has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 0 . It has a Rotatable Bond Count of 0 . The Exact Mass is 328.828213 g/mol and the Monoisotopic Mass is 326.831163 g/mol .

科学的研究の応用

Separation of Technetium from Rhenium : Rhenium tetrachloride plays a role in the separation of technetium from rhenium in hydrochloric acid medium through liquid-liquid extraction with potassium xanthate and carbon tetrachloride. This method is significant in handling radioactive waste and nuclear medicine (Kiba, Terada, Okawa, & Osaki, 1966).

Nuclear Medicine : Rhenium and its compounds, including Rhenium tetrachloride, are used to develop macroscopic chemistry for potential diagnostic radiopharmaceuticals. Specifically, Rhenium analogues to 99mTc-furifosmin are being developed for potential radiotherapy of multidrug-resistant tumors (Baumeister, Reinig, Barnes, Kelley, & Jurisson, 2018).

Environmental Applications : Rhenium tetrachloride is utilized in methods for determining rhenium in environmental samples such as flue dust through neutron activation analysis (Govaerts, Gijbels, & Hoste, 1972).

Catalysis : Rhenium and its compounds, including Rhenium tetrachloride, have applications as catalysts in various reactions in organic synthesis. They are particularly promising in electronics, radio technology, electrical technology, and the vacuum electronics industry (Ryashentseva & Minachev, 1969).

Material Science : Rhenium tetrachloride contributes to the preparation and characterization of novel rhenium(IV) complexes, which are significant in the development of new materials and chemical processes (Abram et al., 1999).

Recycling and Resource Recovery : In the context of environmental sustainability, Rhenium tetrachloride is relevant in processes for the collection and recycling of rhenium from wastewater, especially given its high value and scarcity (Li et al., 2021).

Photochemistry and Photophysics : Rhenium complexes, including those with Rhenium tetrachloride, have seen recent advances in their applications to photochemistry. These applications include supramolecular chemistry, carbon dioxide reduction, bioinorganic chemistry, sensors, and light-emitting devices (Kirgan, Sullivan, & Rillema, 2007).

High-Temperature Structural Applications : Due to its high-temperature strength, wear resistance, and erosion resistance, rhenium, including Rhenium tetrachloride, is increasingly being developed for use in high-temperature superalloys for aerospace and industrial applications (Sherman, Tuffias, & Kaplan, 1991).

作用機序

Safety and Hazards

特性

IUPAC Name |

tetrachlororhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Re/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRNSHDSCDMLG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

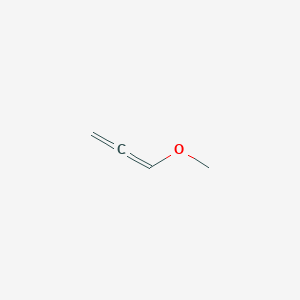

Cl[Re](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065540 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder with a pungent odor; [MSDSonline] | |

| Record name | Rhenium(IV) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhenium tetrachloride | |

CAS RN |

13569-71-6 | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium chloride (ReCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

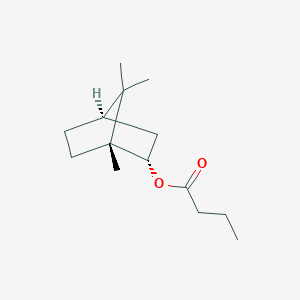

![[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one](/img/structure/B81270.png)

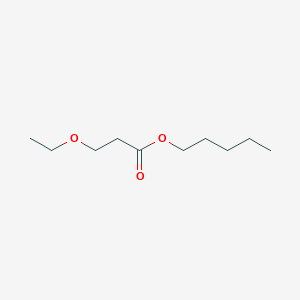

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)